molecular formula C13H13ClO4 B2777402 Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate CAS No. 131469-72-2

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate

Cat. No.: B2777402
CAS No.: 131469-72-2
M. Wt: 268.69
InChI Key: SUCGWHZXYIZOIK-UHFFFAOYSA-N
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Description

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an acetoxy group, and an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzyl alcohol with acetic anhydride to form 4-chloro-alpha-acetoxybenzyl acetate. This intermediate is then subjected to a condensation reaction with methyl acrylate in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-chloro-alpha-acetoxybenzoic acid.

    Reduction: Formation of 2-(4-chloro-alpha-acetoxybenzyl)acrylic alcohol.

    Substitution: Formation of 2-(4-amino-alpha-acetoxybenzyl)acrylic acid methyl ester.

Scientific Research Applications

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include the formation of reactive intermediates, which can modify biological molecules or inhibit specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-alpha-hydroxybenzyl)acrylic acid methyl ester
  • 2-(4-Chloro-alpha-acetoxybenzyl)propionic acid methyl ester
  • 2-(4-Chloro-alpha-acetoxybenzyl)acrylic acid ethyl ester

Uniqueness

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl 2-[acetyloxy-(4-chlorophenyl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-8(13(16)17-3)12(18-9(2)15)10-4-6-11(14)7-5-10/h4-7,12H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGWHZXYIZOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)Cl)C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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